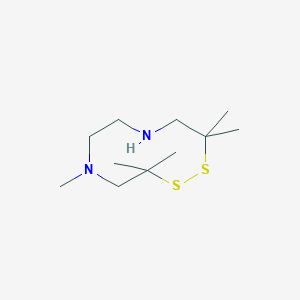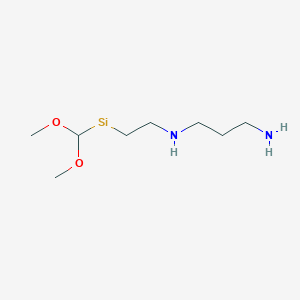
CID 78062056
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine is an organosilicon compound with the molecular formula C8H22N2O2Si. This compound is characterized by the presence of both silicon and nitrogen atoms within its structure, making it a versatile molecule in various chemical applications .
Vorbereitungsmethoden
The synthesis of N1-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine typically involves the reaction of 1,3-propanediamine with a dimethoxymethylsilane derivative. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The process can be summarized as follows:
Reactants: 1,3-propanediamine and dimethoxymethylsilane.
Solvent: Toluene.
Catalyst: Typically a Lewis acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Analyse Chemischer Reaktionen
N~1~-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethylsilyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield silanol derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Industry: The compound is used in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of N1-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
N~1~-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine can be compared with other similar compounds such as:
N,N’-Dimethyl-1,3-propanediamine: This compound has a similar structure but lacks the silicon atom, making it less versatile in certain applications.
N-(3-(Dimethoxymethylsilyl)propyl)ethylenediamine: This compound has a similar silicon-containing group but differs in the length and structure of the carbon chain.
N,N-Dimethylethylenediamine: This compound is used in similar applications but has different reactivity due to the absence of the silicon atom.
N~1~-{2-[(Dimethoxymethyl)silyl]ethyl}propane-1,3-diamine stands out due to its unique combination of silicon and nitrogen atoms, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H20N2O2Si |
|---|---|
Molekulargewicht |
204.34 g/mol |
InChI |
InChI=1S/C8H20N2O2Si/c1-11-8(12-2)13-7-6-10-5-3-4-9/h8,10H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
IELDDPFMQAKLNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(OC)[Si]CCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
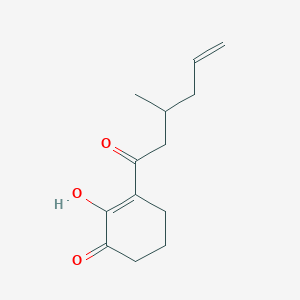

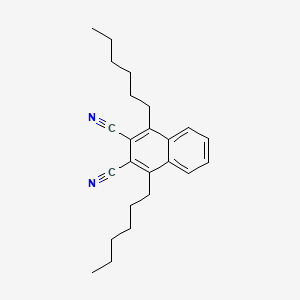
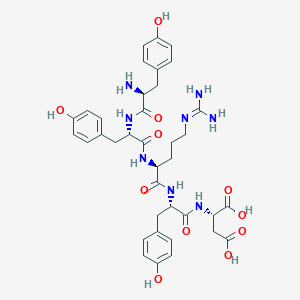
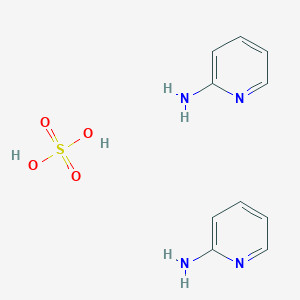
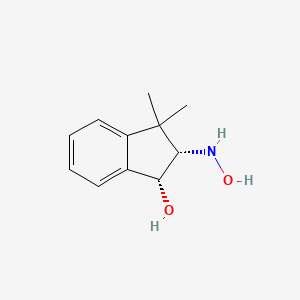
![N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide](/img/structure/B15163808.png)
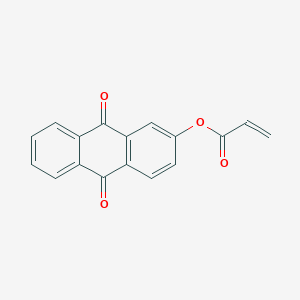
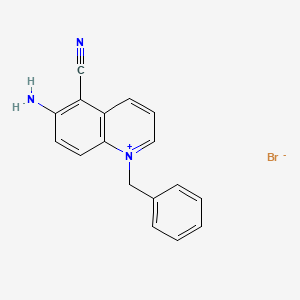
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
